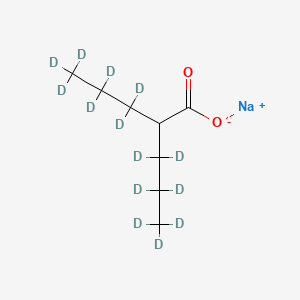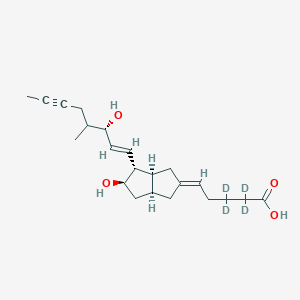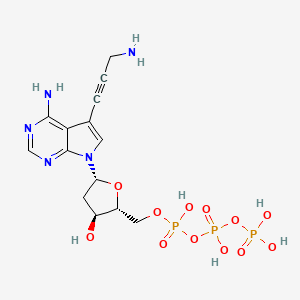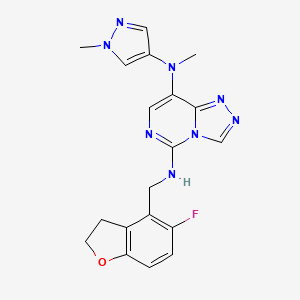
HIV-1 integrase inhibitor 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 integrase inhibitor 7 is a compound designed to inhibit the activity of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host genome. This integration is a vital step in the replication cycle of the human immunodeficiency virus (HIV), making integrase inhibitors a key component in antiretroviral therapy. The development of HIV-1 integrase inhibitors has significantly improved the management of HIV infections by preventing the establishment of a permanent viral reservoir in the host cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 integrase inhibitor 7 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach involves the use of diketo acid moieties, which are known to be effective in inhibiting integrase activity. The synthetic route may include the following steps:
- Formation of the diketo acid intermediate through a condensation reaction.
- Coupling of the intermediate with a suitable amine or alcohol to form the final inhibitor.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This may include optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as implementing continuous flow chemistry techniques to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: HIV-1 integrase inhibitor 7 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to enhance the compound’s activity or pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce analogs with different pharmacological profiles .
Wissenschaftliche Forschungsanwendungen
HIV-1 integrase inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of integrase enzymes and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of HIV integration and replication.
Medicine: Integral part of antiretroviral therapy regimens for the treatment of HIV infections. It helps in reducing viral load and preventing the progression of the disease.
Industry: Utilized in the pharmaceutical industry for the development of new antiretroviral drugs and formulations
Wirkmechanismus
HIV-1 integrase inhibitor 7 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition occurs through the following steps:
- The inhibitor binds to the integrase enzyme, forming a stable complex.
- This binding prevents the enzyme from interacting with the viral DNA.
- As a result, the integration process is halted, and the viral DNA cannot be incorporated into the host genome .
The molecular targets involved include the integrase enzyme itself and the viral DNA. The pathways affected are those related to the integration and replication of the HIV virus .
Vergleich Mit ähnlichen Verbindungen
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Eigenschaften
Molekularformel |
C30H26O16 |
|---|---|
Molekulargewicht |
642.5 g/mol |
IUPAC-Name |
(2R,3R)-2,3-bis[[(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoyl]oxy]butanedioic acid |
InChI |
InChI=1S/C30H26O16/c1-15(31)41-21-9-5-19(13-23(21)43-17(3)33)7-11-25(35)45-27(29(37)38)28(30(39)40)46-26(36)12-8-20-6-10-22(42-16(2)32)24(14-20)44-18(4)34/h5-14,27-28H,1-4H3,(H,37,38)(H,39,40)/b11-7+,12-8+/t27-,28-/m1/s1 |
InChI-Schlüssel |
RMUUAKSNUFVKKT-PMTCXZIRSA-N |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O[C@@H](C(=O)O)[C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















